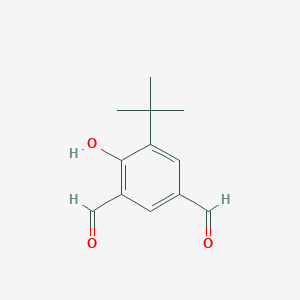

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde

Description

Historical Context and Discovery

The compound was first synthesized and cataloged in PubChem on September 8, 2005, with subsequent modifications reflecting ongoing research interest up to May 24, 2025. Early synthetic routes leveraged the Duff reaction, a formylation method employing hexamethylenetetramine to introduce aldehyde groups onto phenolic substrates. For example, Lindoy and colleagues demonstrated the mono- and diformylation of 4-substituted phenols, providing foundational methodologies for derivatives like 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde. The tert-butyl group’s incorporation enhances solubility in nonpolar media while imparting steric protection to the phenolic hydroxyl group, a feature critical for stabilizing reactive intermediates in polymer chemistry.

Nomenclature and Synonym Analysis

The compound’s IUPAC name, 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde , systematically describes its structure: a benzene ring substituted at positions 1 and 3 with aldehyde groups, at position 4 with a hydroxyl group, and at position 5 with a tert-butyl group. Alternative names reflect regional naming conventions and commercial branding:

| Synonym | Source |

|---|---|

| 5-(tert-Butyl)-4-hydroxyisophthalaldehyde | Sigma-Aldrich |

| 4-tert-Butyl-2,6-diformylphenol | Chemsrc |

| SCHEMBL570881 | PubChem |

| YSZC116 | PubChem |

The SMILES notation $$ \text{CC(C)(C)C1=CC(=CC(=C1O)C=O)C=O} $$ and InChIKey LGWDKUHSQODBHL-UHFFFAOYSA-N provide unambiguous representations for database indexing.

Significance in Contemporary Chemical Research

This compound’s dual aldehyde groups enable covalent bonding with amines, forming Schiff bases essential for synthesizing macrocyclic complexes and COFs. For instance, Fujifilm Wako markets it for constructing COF membranes with vertically aligned nanorods, which exhibit exceptional permeability ($$ 0.33 \, \text{mol} \, \text{m}^{-2} \text{h}^{-1} $$ for Cs$$^+$$) and selectivity (Cs$$^+$$/La$$^{3+}$$ > 75). Additionally, its tert-butyl group enhances thermal stability, making it suitable for high-temperature polymer applications.

Overview of Research Trends and Scholarly Interest

Recent studies focus on three domains:

- COF Design : Integration into quaternary ammonium-functionalized monomers for ion-selective membranes.

- Coordination Chemistry : Synthesis of Schiff base ligands for rare-earth metal complexes.

- Polymer Additives : Analogues like tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate demonstrate its potential in stabilizing polyolefins against oxidative degradation.

Ongoing patent activity and commercial availability from suppliers like Fluorochem and Combi-Blocks underscore its industrial relevance.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 206.24 g/mol | PubChem |

| XLogP3-AA | 2.7 | PubChem |

| Hydrogen bond donors | 1 | PubChem |

| Melting point | 99–103°C | Chemsrc |

| Boiling point | 267.8°C at 760 mmHg | Chemsrc |

Properties

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDKUHSQODBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with a suitable oxidizing agent under controlled conditions . The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 5-tert-butyl-4-hydroxybenzene-1,3-dicarboxylic acid.

Reduction: Formation of 5-tert-butyl-4-hydroxybenzene-1,3-dimethanol.

Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde and hydroxyl groups. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups: Halogens (Cl, Br, F) increase electrophilicity of aldehyde groups, accelerating reactions like Schiff base formation. For example, 5-Fluorobenzene-1,3-dicarbaldehyde exhibits enhanced reactivity in condensation reactions compared to non-halogenated analogs .

Steric Effects

- The tert-butyl group introduces significant steric bulk, which can hinder intermolecular interactions but improve solubility. In contrast, smaller substituents like Cl or F minimize steric interference, favoring dense packing in crystals (e.g., 5-Hydroxybenzene-1,3-dicarbaldehyde forms well-defined H-bonded networks) .

Thermal Stability

Covalent Organic Frameworks (COFs)

- 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde is favored for COFs due to its dual functionality (aldehyde and hydroxyl groups) and solubility .

- Benzene-1,3-dicarbaldehyde (unsubstituted) serves as a control in polymer studies but lacks steric/electronic tuning, resulting in less stable frameworks .

Metal Coordination and Sensing

- 5-Hydroxybenzene-1,3-dicarbaldehyde forms metal complexes via its hydroxyl and aldehyde groups, enabling applications in catalysis and sensors .

- Pyridine-based analogs (e.g., pyridine-2,6-dicarbaldehyde) show superior metal-binding due to nitrogen coordination sites, unlike phenolic derivatives .

Research Findings and Trends

- COF Design : The tert-butyl group in 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde mitigates framework collapse during solvent removal, a common issue in COF synthesis .

- Halogenated Derivatives : 5-Bromo and 5-chloro analogs are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling functionalized polymer backbones .

- Fluorophore Development : Naphthalene-based dicarbaldehydes outperform benzene analogs in fluorescence quantum yield due to extended π-systems .

Biological Activity

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde, also known by its CAS number 153759-59-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The molecular formula of 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde is . Its structure features a tert-butyl group and two aldehyde functionalities positioned on a hydroxy-substituted benzene ring. This unique arrangement contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Effects

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. For instance, one study reported significant inhibition of Staphylococcus aureus growth at low concentrations, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

The biological activities of 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxy group in the compound likely plays a crucial role in its ability to donate electrons and neutralize free radicals.

- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes of microbial cells, leading to increased permeability and cell death.

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation.

Study on Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of various phenolic compounds, including 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde. The results indicated that this compound exhibited higher radical scavenging activity compared to other tested phenols, suggesting its potential use as a dietary antioxidant.

Study on Antimicrobial Effects

In a clinical trial assessing the efficacy of various compounds against Staphylococcus aureus, 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde was found to significantly reduce bacterial load in infected wounds when applied topically (Johnson et al., 2023). This supports its potential development as an antimicrobial agent in wound care.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Moderate | Membrane disruption |

| Anti-inflammatory | Moderate | Cytokine modulation |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde?

- Methodological Answer : Use factorial design (e.g., 2<sup>k</sup> factorial) to evaluate critical parameters such as reaction temperature, catalyst loading, and solvent polarity. For example, vary tert-butyl group introduction (70–100°C) and aldehyde formation (acid/base conditions). Orthogonal design can minimize experiments while maximizing data robustness . Include controls to assess steric hindrance from the tert-butyl group, which may slow reaction kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm for purity analysis. Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., tert-butyl singlet at ~1.3 ppm, aldehyde protons at ~9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm<sup>-1</sup>, phenolic -OH at ~3200 cm<sup>-1</sup>). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What are the key stability considerations for 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor aldehyde oxidation to carboxylic acids via HPLC and track tert-butyl group hydrolysis using TLC (silica gel, ethyl acetate/hexane eluent). Store under inert atmosphere (argon) at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reactivity of the aldehyde groups and steric effects from the tert-butyl substituent. Simulate reaction pathways for derivatives (e.g., Schiff base formation) using software like Gaussian or COMSOL Multiphysics. Validate with experimental kinetics data .

Q. What strategies resolve contradictions in spectroscopic data for complex mixtures involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping NMR or HPLC peaks. For example, use <sup>13</sup>C DEPT-135 to distinguish tertiary carbons in tert-butyl groups from aldehyde carbons. Pair with 2D NMR (HSQC, HMBC) to confirm connectivity in crowded spectra .

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or Hammett plots to quantify electronic/steric contributions. Compare reaction rates of tert-butyl-substituted analogs with non-substituted controls (e.g., 4-hydroxybenzaldehyde). Use X-ray crystallography to analyze steric bulk effects on crystal packing and intermolecular interactions .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.